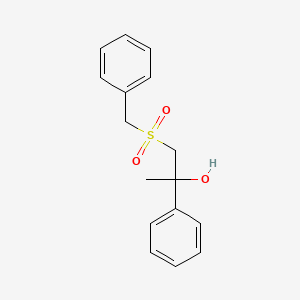

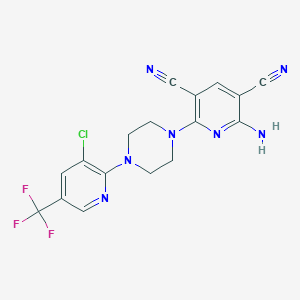

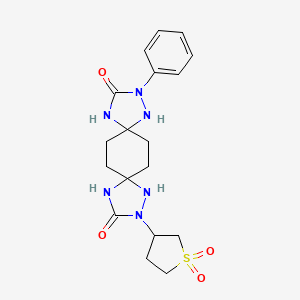

![molecular formula C10H9Cl2NO3S B3035808 2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid CAS No. 338421-32-2](/img/structure/B3035808.png)

2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid

Übersicht

Beschreibung

Determination of Oxanilic and Sulfonic Acid Metabolites

The study titled "Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry" focuses on the analytical method for extracting and quantifying metabolites of the herbicide acetochlor in soil samples. The method involves solvent extraction with an acetonitrile-water mixture and analysis by reversed-phase liquid chromatography. The method demonstrated high average recoveries and low relative standard deviations, with limits of quantification at 1 and 2 microg/kg for ethanesulfonic acid and oxanilic acid metabolites, respectively. This research is significant for environmental monitoring and understanding the degradation pathways of acetochlor in soil .

Photocatalytic Oxidation of Gaseous 2-Chloroethyl Ethyl Sulfide

In the paper "Photocatalytic oxidation of gaseous 2-chloroethyl ethyl sulfide over TiO2," the photocatalytic oxidation of 2-chloroethyl ethyl sulfide (2-CEES) over TiO2 under UV light is examined. The study reveals a variety of primary intermediates and final products, indicating a complex oxidation process. The temperature increase from 25 to 80 degrees C was found to influence the formation rates of various compounds. This research provides insights into the mechanisms of photocatalytic oxidation and its potential applications in degrading toxic substances .

Synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic Acid Esters

The synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters is described in the paper "Synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic Acid Esters: One-Pot Assembly from Propargyl Amines, Isothiocyanates, and Alkyl 2-Bromoacetates." The one-pot reaction involves lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates, yielding up to 77%. The process includes the formation of a thiophene core and its recyclization into a pyrrole nucleus at elevated temperatures. This study contributes to the field of organic synthesis, particularly in the construction of pyrrole derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis Applications : This compound has been utilized in various synthesis processes. For instance, Rudyakova et al. (2006) described its role in hydrolytic transformations to produce N-arylsulfonyl-2-[4-carboxymethyloxy(or sulfanyl)phenyl]-2-aminoacetic acids under specific conditions (Rudyakova et al., 2006). Additionally, Nedolya et al. (2018) reported its transformation under acid catalysis to derivatives of 5,6-dihydropyridin-2(1H)-one and 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine (Nedolya et al., 2018).

Chemiluminescence Research : Watanabe et al. (2010) explored its use in the synthesis of sulfanyl-substituted bicyclic dioxetanes and their chemiluminescence upon base-induced decomposition (Watanabe et al., 2010).

Crystallography and Molecular Structure : Research by Latypova et al. (2014) involved the synthesis of sulfanyl derivatives and their structural analysis using X-ray crystallography, highlighting its importance in understanding molecular structures (Latypova et al., 2014).

Biological Properties : Adamovich et al. (2012) studied the reaction of (2-hydroxyethyl)amine with metal salts to yield metalated (2-hydroxyethyl)ammonium ionic liquids, indicating potential changes in biological properties (Adamovich et al., 2012).

Antiradical Activity : Kazunin et al. (2018) synthesized novel compounds using this chemical and tested their antiradical activity, finding activities comparable or higher than ascorbic acid (Kazunin et al., 2018).

Pharmacological Research : Although you requested to exclude drug use and dosage information, it's worth noting that Yushyn et al. (2022) discussed the pharmacophore hybridization approach using this compound for the design of drug-like molecules with anticancer properties (Yushyn et al., 2022).

Molecular Complex Characterization : Singh and Baruah (2011) determined the structures of molecular complexes involving sulfur atom tethered quinone containing flexible carboxylic acid (Singh & Baruah, 2011).

Wirkmechanismus

Target of Action

The primary targets of 2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid are the cyclo-oxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are inflammatory mediators that cause pain, swelling, inflammation, and fever .

Mode of Action

This compound potently inhibits the cyclo-oxygenase enzymes (COX-1 and COX-2) . By inhibiting these enzymes, the synthesis of prostaglandins is reduced, leading to a decrease in inflammation and pain .

Biochemical Pathways

The inhibition of COX enzymes by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting the COX enzymes, the production of these prostaglandins is reduced, leading to an anti-inflammatory effect .

Pharmacokinetics

This compound belongs to BCS Class II, indicating that it has poor aqueous solubility . It displays high permeability, allowing it to penetrate into synovial joints where inflammation and pain occur

Result of Action

The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain, providing relief for conditions such as osteoarthritis and rheumatoid arthritis .

Safety and Hazards

Chronic use of NSAIDs, including diclofenac, may cause appreciable gastrointestinal irritation, bleeding, and ulceration . The synthetic approaches based upon NSAIDs chemical modifications by replacement of carboxylic group with heterocyclic moieties have been taken with the aim of improving the efficacy and reducing the ulcerogenicity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-(2,6-dichloroanilino)-2-oxoethyl]sulfanylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3S/c11-6-2-1-3-7(12)10(6)13-8(14)4-17-5-9(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHKZNVVVYUTFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC(=O)CSCC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201182594 | |

| Record name | 2-[[2-[(2,6-Dichlorophenyl)amino]-2-oxoethyl]thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338421-32-2 | |

| Record name | 2-[[2-[(2,6-Dichlorophenyl)amino]-2-oxoethyl]thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338421-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[2-[(2,6-Dichlorophenyl)amino]-2-oxoethyl]thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

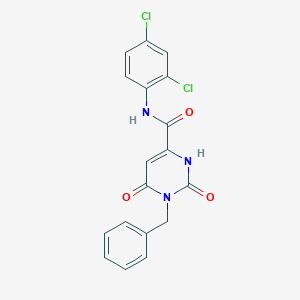

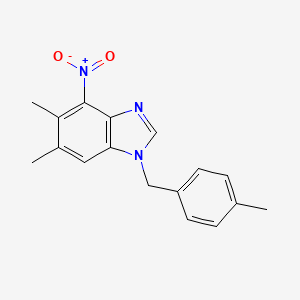

![(4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B3035730.png)

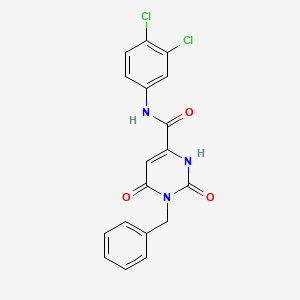

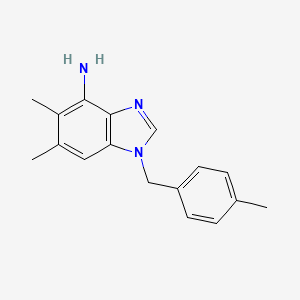

![(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B3035731.png)

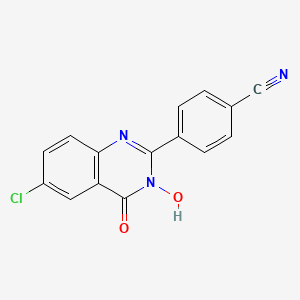

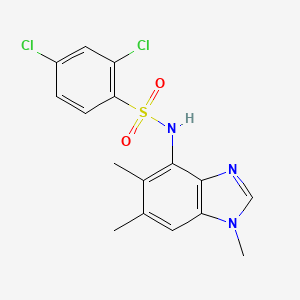

![[3-(2-chlorophenyl)-5-[(E)-2-[3-(2-chlorophenyl)-4-morpholin-4-yl-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-1,2-oxazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B3035734.png)

![2-(4-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol](/img/structure/B3035740.png)

![2-(4-Chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]-2-propanol](/img/structure/B3035741.png)